N-(3-chlorophenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide
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Overview
Description
OSM-S-202 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It belongs to a class of compounds known for their biological activity and has been studied for its potential use in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-202 typically involves a multi-step process. One common method starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at elevated temperatures .
Industrial Production Methods
Industrial production of OSM-S-202 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
OSM-S-202 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activity, including its effects on cellular processes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of OSM-S-202 involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as asparagine tRNA synthetase in Plasmodium falciparum, by forming covalent adducts that block enzyme activity . This inhibition disrupts protein translation and activates the amino acid starvation response, ultimately leading to the death of the parasite.
Comparison with Similar Compounds
OSM-S-202 can be compared with other similar compounds, such as OSM-S-106, which also targets asparagine tRNA synthetase but has a different chemical structure . Other similar compounds include various nucleoside sulfamates that inhibit aminoacyl-tRNA synthetases through a reaction hijacking mechanism
Similar Compounds
Properties
Molecular Formula |
C19H12ClF2N5O2 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C19H12ClF2N5O2/c20-12-2-1-3-13(8-12)24-18(28)15-9-23-10-16-25-26-17(27(15)16)11-4-6-14(7-5-11)29-19(21)22/h1-10,19H,(H,24,28) |
InChI Key |
AJGOFYWOTIIYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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